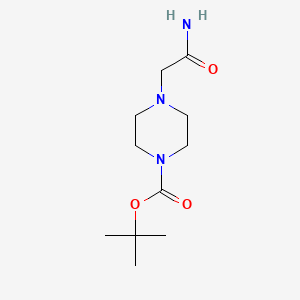

Acetamida (4-Boc-piperazin-1-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Boc-piperazin-1-yl)-acetamide is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetamide group

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-Boc-piperazin-1-yl)-acetamide is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in multi-step synthetic processes .

Biology and Medicine

In biological and medicinal research, (4-Boc-piperazin-1-yl)-acetamide is explored for its potential as a building block in drug design. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various active ingredients .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Boc-piperazin-1-yl)-acetamide typically involves the protection of the piperazine nitrogen with a Boc group followed by acylation. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate to form Boc-protected piperazine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield (4-Boc-piperazin-1-yl)-acetamide .

Industrial Production Methods

Industrial production of (4-Boc-piperazin-1-yl)-acetamide follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(4-Boc-piperazin-1-yl)-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Acylation Reactions: The amine group can be acylated with various acyl chlorides or anhydrides to form different amide derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Acylation: Acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Major Products

Deprotected Amine: Removal of the Boc group yields piperazin-1-yl-acetamide.

Amide Derivatives: Acylation reactions produce various amide derivatives depending on the acylating agent used.

Mecanismo De Acción

The mechanism of action of (4-Boc-piperazin-1-yl)-acetamide depends on its specific application. In drug design, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.

(4-Boc-piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a pyrimidine ring and boronic acid ester group.

Uniqueness

(4-Boc-piperazin-1-yl)-acetamide is unique due to its combination of a Boc-protected piperazine ring and an acetamide group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications.

Actividad Biológica

(4-Boc-piperazin-1-yl)-acetamide, a derivative of piperazine, has garnered interest in medicinal chemistry due to its potential biological activities. Despite its structural simplicity, the compound's interactions within biological systems are not fully understood. This article aims to explore the biological activity of (4-Boc-piperazin-1-yl)-acetamide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(4-Boc-piperazin-1-yl)-acetamide features a piperazine ring substituted with a Boc (tert-butoxycarbonyl) group and an acetamide moiety. The chemical formula is C_{11}H_{18}N_{2}O_{2}, and it has a molecular weight of 210.28 g/mol. The presence of the Boc group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Some studies have suggested that piperazine derivatives can exhibit anticancer properties. For instance, compounds structurally related to (4-Boc-piperazin-1-yl)-acetamide have shown selective cytotoxicity against cancer cell lines. In vitro assays indicated that certain piperazine derivatives can inhibit cell proliferation and induce apoptosis in various cancer types . However, specific studies directly involving (4-Boc-piperazin-1-yl)-acetamide remain sparse.

Neuroprotective Effects

Research indicates that piperazine derivatives may possess neuroprotective properties. For example, studies have demonstrated that certain piperazine compounds can enhance calcium signaling pathways in neurons, potentially mitigating neurodegenerative processes . This suggests that (4-Boc-piperazin-1-yl)-acetamide could be explored further for its neuroprotective effects, particularly in conditions like Alzheimer's disease.

The exact mechanisms by which (4-Boc-piperazin-1-yl)-acetamide exerts its biological effects are not well characterized. However, it is hypothesized that the compound may interact with various molecular targets involved in cell signaling pathways.

Potential Targets

- Calcium Channels : Piperazine derivatives have been shown to modulate calcium channels, which are critical for neuronal signaling.

- Apoptotic Pathways : Some related compounds have been reported to activate apoptotic pathways in cancer cells.

- Enzymatic Inhibition : Certain derivatives have demonstrated inhibitory effects on enzymes such as beta-secretase, which is relevant for Alzheimer's disease treatment .

Case Studies and Research Findings

Propiedades

IUPAC Name |

tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWRCNSWXLELKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590455 |

Source

|

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-70-7 |

Source

|

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.